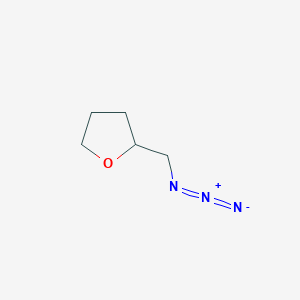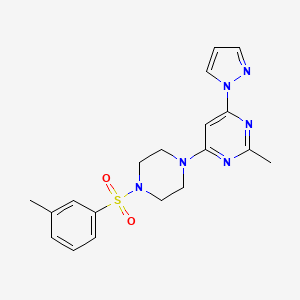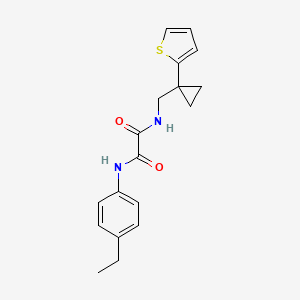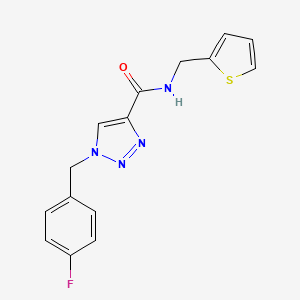
(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide, also known as CTIC, is a chemical compound that has attracted attention due to its potential use in various scientific research applications. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
1. Corrosion Inhibition
(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide, and related thiazole derivatives, have been studied for their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have been employed to predict the inhibition performances of such compounds (Kaya et al., 2016).
2. Anticancer Properties
Research on thiazole derivatives, similar to the compound , has shown potential in anticancer applications. In vitro cytotoxicity studies have been conducted, demonstrating promising results against various cancer cell lines (Mahmoodi et al., 2010).
3. Spectroscopic and Quantum Chemical Analysis
Studies involving spectroscopic and quantum chemical analysis of similar thiazole compounds have been conducted to understand their molecular properties. Such analyses contribute to the development of new compounds with potential biological applications (Viji et al., 2020).
4. Anti-inflammatory Activity
Thiazole derivatives have been synthesized and evaluated for anti-inflammatory activity. This research indicates the potential use of these compounds in developing anti-inflammatory drugs (Patil et al., 2015).
5. Antiviral Applications
Research into thiazole-based compounds has also explored their antiviral properties, specifically against Herpes simplex virus type-1 (HSV-1). This indicates potential for these compounds in antiviral therapies (Dawood et al., 2011).
6. Polymerization Catalysis
Thiazole derivatives have been studied for their role in catalyzing ethylene polymerization. This application highlights the versatility of such compounds in industrial chemical processes (Jia & Jin, 2009).
properties
IUPAC Name |
(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-2-13-5-3-4-6-16(13)23-24-17(11-21)19-22-18(12-25-19)14-7-9-15(20)10-8-14/h3-10,12,23H,2H2,1H3/b24-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJJYMPEDEVON-JJIBRWJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B2403682.png)
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)

![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)




![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)



